2-((Octadecyloxy)methyl)pyridine
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Overview
Description
“2-((Octadecyloxy)methyl)pyridine” is a chemical compound with the linear formula C23H41NO . It is a type of chemical entity .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are structurally similar to “this compound”, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C23H41NO . Its molecular weight is 347.589 .Chemical Reactions Analysis
Pyridine derivatives, such as “this compound”, can undergo various reactions. For instance, anhydrides react with pyridine to form carboxylic acids, esters, and amides .Scientific Research Applications
Oxyfunctionalization of Pyridine Derivatives
Pyridine derivatives, including those structurally related to 2-((Octadecyloxy)methyl)pyridine, are significant in chemical industry applications due to their roles as synthons for pharmaceuticals, biologically active substances, and building blocks for polymers with unique physical properties. The application of enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives presents an attractive strategy for preparing hydroxylated pyridines, which are often challenging to synthesize via chemical methods. This approach is promising for producing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Langmuir−Blodgett Film-Forming and Nonlinear Optical Properties
Research on rhenium(I) and ruthenium(II) complexes with pyridine-based ligands, including derivatives similar to this compound, highlights their ability to form stable Langmuir−Blodgett films. These films are crucial for materials science applications, particularly in developing novel optical materials with second-harmonic generation (SHG) properties, indicating potential uses in photonics and electronics (Zhang et al., 2007).
Antimicrobial Agents
Pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride, a compound structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit significant activity against various bacterial and fungal strains, showing potential as antimicrobial agents (Al-Salahi et al., 2010).
Geometric, Electronic, and Redox Properties in Amphiphiles
Research into iron(III)-containing amphiphiles with pyridine-based headgroups, similar to this compound, focuses on understanding their geometric, electronic, and redox properties. These amphiphiles exhibit unique behaviors in solution and potential applications in catalysis, redox-active materials, and environmental remediation. The study shows the influence of substituents on the amphiphiles' properties, suggesting avenues for designing new materials with tailored functionalities (Shakya et al., 2011).
Mechanism of Action
While the specific mechanism of action for “2-((Octadecyloxy)methyl)pyridine” is not explicitly mentioned in the search results, pyridine derivatives have been known to exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
Safety and Hazards
Future Directions
Pyridine derivatives, such as “2-((Octadecyloxy)methyl)pyridine”, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . They have also been used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media . Therefore, the future directions for “this compound” could involve its use in these areas.
Properties
IUPAC Name |
2-(octadecoxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKFNVBRHPSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720094 |
Source
|
Record name | 2-[(Octadecyloxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-56-6 |
Source
|
Record name | 2-[(Octadecyloxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-56-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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